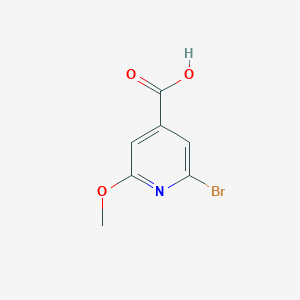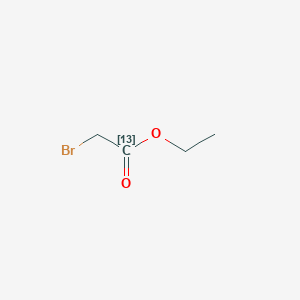
Biphenyl-3,4'-dicarboxylic acid
概要
説明
Biphenyl-3,4’-dicarboxylic acid is a chemical compound with the molecular formula C14H10O4 . It is used as a coordination polymer and as an unsymmetrically substituted linker .
Synthesis Analysis
The synthesis of a novel liquid crystalline polymer (LCP), poly(p-phenylene 3,4’-bibenzoate) (poly(HQ-3,4’BB)), was achieved through the melt acidolysis polymerization of hydroquinone with a kinked monomer, biphenyl 3,4’- bibenzoate . Another method involves the one-step reaction of biphenyl, carbon tetrachloride, and copper powder in aqueous alkali, producing 4,4′-biphenyidicarboxylic acid .Molecular Structure Analysis
The molecular structure of Biphenyl-3,4’-dicarboxylic acid consists of two benzene rings linked at the [1,1’] position . The structural characteristics of two carboxyl groups lying at two opposite sites lead to less space hindrance .Chemical Reactions Analysis
The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .Physical And Chemical Properties Analysis
Biphenyl-3,4’-dicarboxylic acid has a molecular weight of 242.23 g/mol . It is a neutral molecule without a functional group, and its reactions are similar to benzene .科学的研究の応用
Supercapacitors
Biphenyl-3,4’-dicarboxylic acid: is used in the synthesis of nickel-based metal-organic frameworks (MOFs) for supercapacitors . These supercapacitors benefit from the high tunable conductivity and adjustable pore size of the MOFs. The compound facilitates the creation of nanostructures with significant surface area and pore distribution, which are crucial for achieving high specific capacitance and reliable cycling stability in energy storage devices.
Click Chemistry
In the realm of click chemistry, biphenyl-3,4’-dicarboxylic acid derivatives are employed for post-synthetic linker exchange in MOFs . This allows for sequential and orthogonal click reactions, enabling the construction of multifunctional MOFs with potential applications in drug delivery, sensing, and catalysis.
Liquid Crystal Polymers
This compound is a key component in the development of nematic aromatic polyesters , which are integral to liquid crystal polymers . These polymers have potential applications in electronics, optical devices, automotive parts, and textiles, where controlled orientation and anisotropic properties are desired.
Catalysis
Biphenyl-3,4’-dicarboxylic acid: is also utilized as a catalyst in various chemical reactions . Its unique structure enhances the efficiency of catalytic processes, which is essential in the synthesis of complex organic molecules.
Pharmaceutical Synthesis
The compound finds use in the synthesis of pharmaceuticals due to its structural properties . It can act as a building block for creating active pharmaceutical ingredients (APIs) with specific therapeutic effects.
Electronic Materials
In the field of electronics, biphenyl-3,4’-dicarboxylic acid contributes to the synthesis of materials with desirable electronic properties . These materials are used in the manufacturing of components like semiconductors and conductive polymers.
Optical Devices
The acid is instrumental in creating materials for optical devices . Its influence on the refractive index and light transmission qualities of materials makes it valuable for applications in lenses, displays, and photonic crystals.
Automotive Industry
Lastly, biphenyl-3,4’-dicarboxylic acid is involved in producing materials that withstand high temperatures and mechanical stress, which are critical for automotive applications . These materials contribute to the durability and performance of automotive parts.
Safety And Hazards
Biphenyl-3,4’-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
特性
IUPAC Name |
3-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYIVQLTSZFJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468424 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3,4'-dicarboxylic acid | |
CAS RN |
92152-01-7 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)




![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)



![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)



